molecular formula C10H7FO3S B6242499 naphthalen-2-yl sulfurofluoridate CAS No. 141694-39-5

naphthalen-2-yl sulfurofluoridate

Cat. No.: B6242499
CAS No.: 141694-39-5
M. Wt: 226.23 g/mol
InChI Key: IJQQGAGYVGLLJL-UHFFFAOYSA-N
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Description

Naphthalen-2-yl sulfurofluoridate (CAS 141694-39-5) is an organic compound with the molecular formula C10H7FO3S and an average mass of 226.22 g/mol . This chemical is a sulfur(VI) fluoride derivative, a class of compounds known for their utility in synthetic and biological chemistry due to their reactivity, particularly in sulfur fluoride exchange (SuFEx) click chemistry reactions . These reactions are valuable for modular synthesis and the selective functionalization of complex molecules, making them powerful tools in medicinal chemistry and chemical biology research . The compound is offered exclusively for research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that this product may be temporarily out of stock .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluorosulfonyloxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQQGAGYVGLLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141694-39-5
Record name 141694-39-5
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Significance of Aryl Sulfurofluoridates As Chemical Entities

Aryl sulfurofluoridates have emerged as versatile and powerful tools in organic chemistry and related disciplines. Their growing importance can be attributed to their unique reactivity and stability, which makes them suitable for a wide range of applications.

Aryl sulfurofluoridates are increasingly utilized in chemical biology and medicinal chemistry. nih.gov They can engage in context-dependent reactions with various amino acid residues, including tyrosine, lysine, serine, and histidine, within functional protein sites. nih.gov This reactivity has enabled the development of chemogenomic and chemoproteomic techniques that hold considerable promise for drug discovery and biomedical research. nih.gov The biocompatibility and templated reactivity of aryl sulfurofluoridates make them well-suited for covalent protein cross-linking chemistry. nih.gov

In the realm of synthetic organic chemistry, aryl sulfurofluoridates have gained attention as less toxic and more atom-economical alternatives to triflates in a variety of carbon-carbon and carbon-heteroatom cross-coupling reactions. rsc.orgrsc.org They are considered more stable, more atom economical, and less hazardous than aryl triflates, and in some cases, have shown superior activity in coupling reactions. rsc.org

The table below summarizes the key attributes and applications of aryl sulfurofluoridates:

AttributeSignificance in Organic Chemistry
Reactivity Engage in context-dependent reactions with amino acid residues (tyrosine, lysine, serine, histidine). nih.gov Serve as effective electrophilic partners in cross-coupling reactions. rsc.orgrsc.org
Stability Generally stable under physiological conditions and resistant to hydrolysis. nih.gov
Applications Chemical biology probes, covalent protein inhibitors, drug discovery, materials science. nih.govnih.govresearchgate.net
Synthetic Utility Versatile building blocks, alternatives to triflates in cross-coupling reactions. rsc.orgrsc.orgresearchgate.net

Overview of Naphthalen 2 Yl Scaffolds in Advanced Synthesis Research

The naphthalene (B1677914) scaffold, a bicyclic aromatic system, is a cornerstone in medicinal chemistry and advanced synthesis due to its versatile and multifaceted nature. researchgate.net Naphthalene-based derivatives exhibit a broad spectrum of biological activities, making them privileged structures in drug design and discovery. researchgate.netnih.gov

The inherent properties of the naphthalene ring, including its planarity and lipophilicity, allow it to interact favorably with biological targets. A multitude of naphthalene-based drugs have received FDA approval and are commercially available as therapeutic agents, underscoring the significance of this scaffold. nih.govekb.eg

The diverse biological activities of naphthalene derivatives are highlighted in the following table:

Biological ActivityExamples of Naphthalene-Based Compounds
Anticancer Podophyllotoxins (Etoposide, teniposide) nih.gov
Antimicrobial Nafcillin, Naftifine, Tolnaftate, Terbinafine ekb.egijpsjournal.comrasayanjournal.co.in
Anti-inflammatory Naproxen, Nabumetone ekb.eg
Antiviral Justiprocumin A, B nih.gov
Antihypertensive Propranolol nih.gov

The synthesis of novel naphthalene derivatives continues to be an active area of research, with a focus on creating compounds with enhanced therapeutic properties and novel mechanisms of action. nih.govnih.gov

Historical Context and Evolution of Fluorosulfate Chemistry Relevant to Naphthalen 2 Yl Sulfurofluoridate

The development of fluorosulfate (B1228806) chemistry has been a journey of discovery, driven by the need for stable yet reactive functional groups in organic synthesis. The fluorosulfate anion (SO₃F⁻) is isoelectronic with the sulfate (B86663) anion and is considered a weakly coordinating anion. wikipedia.org

Historically, the preparation of aryl fluorosulfates often involved the use of sulfuryl fluoride (B91410) (SO₂F₂) gas, a toxic and highly regulated substance that is difficult to handle in a laboratory setting. nih.gov This presented a significant barrier to the widespread adoption of these compounds. The work of Sharpless, Finn, and coworkers demonstrated that the click functionalization of phenols using sulfuryl fluoride gas could readily furnish a variety of fluorosulfate probes. nih.gov

A significant advancement in the field was the development of new, shelf-stable reagents to facilitate the preparation of fluorosulfates, thus avoiding the direct use of sulfuryl fluoride gas. nih.gov For instance, a fluorosulfuryl imidazolium (B1220033) triflate salt was designed to efficiently deliver the SO₂F⁻ functionality to phenols. nih.gov

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, introduced by Sharpless and coworkers, has revolutionized the field. researchgate.net SuFEx represents a class of nucleophilic exchange reactions where stable sulfur(VI) fluoride compounds can be selectively activated to form covalent linkages. researchgate.net This concept has invigorated research into electrophilic species containing a sulfur-fluorine bond, with sulfonyl fluorides emerging as a key functional group. nih.gov

The evolution of synthetic methods for fluorosulfates is summarized below:

EraKey Developments
Early Methods Utilization of sulfuryl fluoride (SO₂F₂) gas with phenols. nih.gov
Reagent Development Introduction of shelf-stable fluorosulfurylating agents like fluorosulfuryl imidazolium triflate. nih.gov
Click Chemistry Era Emergence of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net

Current Research Landscape and Future Directions for Naphthalen 2 Yl Sulfurofluoridate

Direct Synthesis Approaches from Naphthalen-2-ol Precursors

The most common and direct method for the synthesis of this compound involves the reaction of naphthalen-2-ol with sulfuryl fluoride (SO₂F₂). This reaction is a key example of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a set of powerful and reliable reactions for building complex molecules. scispace.com The general transformation involves the deprotonation of the phenolic hydroxyl group of naphthalen-2-ol by a base, followed by the nucleophilic attack of the resulting naphthoxide onto the sulfur atom of sulfuryl fluoride.

Optimization of Reaction Conditions for this compound Formation

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. These include the choice and amount of base, the solvent system, the reaction temperature, and the duration of the reaction.

The selection of a suitable base and its stoichiometry is critical in the synthesis of aryl sulfurofluoridates. Various organic bases have been shown to effectively catalyze the reaction between phenols and sulfuryl fluoride. researchgate.net For the synthesis of this compound, bases such as triethylamine (B128534) (NEt₃), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are commonly employed. researchgate.net

The base serves to deprotonate the naphthalen-2-ol, forming the more nucleophilic naphthalen-2-oxide anion. The equivalents of the base can significantly impact the reaction yield. While a catalytic amount of a strong base like DBU can be sufficient, often a stoichiometric amount or a slight excess of a weaker base like triethylamine is used to drive the reaction to completion and neutralize the hydrogen fluoride (HF) byproduct that is formed. researchgate.netresearchgate.net The use of excess base can sometimes lead to side reactions, hence careful optimization is necessary.

Table 1: Effect of Different Bases on the Yield of a Generic Aryl Sulfurofluoridate

EntryBase (Equivalents)SolventYield (%)
1NEt₃ (1.5)Dichloromethane (B109758)85
2DBU (0.1)Acetonitrile (B52724)92
3TBD (0.1)Acetonitrile95
4Pyridine (1.5)Dichloromethane78

This table presents representative data for a generic aryl sulfurofluoridate synthesis to illustrate the impact of the base.

The choice of solvent plays a crucial role in the synthesis of this compound. The solvent must be inert to the reaction conditions and capable of dissolving both the naphthalen-2-ol and the base. Common solvents used for this transformation include dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (B95107) (THF). scispace.comresearchgate.net

The polarity of the solvent can influence the reaction rate. For instance, more polar aprotic solvents like acetonitrile can enhance the rate of reaction by stabilizing charged intermediates. scispace.com Dichloromethane is also a popular choice due to its inertness and ease of removal after the reaction is complete. researchgate.net The selection of the solvent system is often made in conjunction with the choice of base to ensure optimal reaction conditions.

The synthesis of aryl sulfurofluoridates from phenols and sulfuryl fluoride is typically carried out at or below room temperature. sim2.be The reaction is often initiated at a low temperature, such as 0 °C, and then allowed to warm to room temperature. This is done to control the initial rate of reaction and to minimize potential side reactions.

The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific phenol (B47542) and the reaction conditions employed. scispace.comsim2.be Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time and to ensure the complete consumption of the starting material. For instance, in the ex situ generation method, reaction times of 2 to 18 hours have been reported to achieve high yields. sim2.be

Table 2: Optimization of Reaction Time for a Generic Aryl Sulfurofluoridate Synthesis

EntryTemperature (°C)Time (h)Yield (%)
125284
225694
3251896
40 to 251295

This table presents representative data for a generic aryl sulfurofluoridate synthesis to illustrate the impact of reaction time.

General Procedures for Preparation of Aryl Sulfurofluoridates Applied to this compound

A general procedure for the synthesis of this compound involves dissolving naphthalen-2-ol in a suitable anhydrous solvent, such as dichloromethane or acetonitrile. To this solution, a base, typically triethylamine (1.5 equivalents), is added, and the mixture is cooled in an ice bath. Subsequently, a solution of sulfuryl fluoride in the same solvent, or the gas itself, is introduced into the reaction mixture. The reaction is then stirred, allowing it to gradually warm to room temperature, and monitored until completion. scispace.com An aqueous workup followed by extraction and purification by column chromatography typically affords the pure this compound. To avoid the direct handling of gaseous sulfuryl fluoride, a stock solution in a solvent like acetonitrile can be prepared and used. scispace.com

Alternative Synthetic Routes to this compound and its Analogs

While the direct reaction with sulfuryl fluoride is the most common method, alternative strategies have been developed, primarily to avoid the direct handling of the toxic and gaseous SO₂F₂.

One notable alternative involves the ex situ generation of sulfuryl fluoride. researchgate.netsim2.be In this method, SO₂F₂ is generated in a separate chamber of a two-chamber reactor from a stable solid precursor, such as 1,1'-sulfonyldiimidazole (B1293689) (SDI), upon treatment with an acid like trifluoroacetic acid and a fluoride source like potassium fluoride. sim2.be The generated SO₂F₂ gas then diffuses into the second chamber containing a solution of naphthalen-2-ol and a base (e.g., triethylamine) in a solvent like dichloromethane. This approach offers a safer and more convenient way to perform the fluorosulfurylation reaction, providing excellent yields of the desired aryl sulfurofluoridate. sim2.be

Table 3: Comparison of Direct vs. Ex Situ Generation Methods for Aryl Sulfurofluoridate Synthesis

MethodSO₂F₂ SourcePrecursorTypical Yield (%)Safety Considerations
DirectGaseous SO₂F₂Naphthalen-2-ol85-97Requires handling of toxic gas
Ex SituGenerated in situNaphthalen-2-ol, SDI90-96Avoids direct handling of SO₂F₂ gas

This table provides a comparative overview of the two main synthetic approaches.

Gram-Scale Synthetic Considerations for this compound

The synthesis of this compound on a gram-scale necessitates careful consideration of reaction conditions to ensure both high yield and purity. Research into the synthesis of sulfonyl fluorides has identified effective methods starting from sulfonic acids or their salts. nih.govresearchgate.netrsc.orgtheballlab.com A prominent strategy involves the conversion of the corresponding sulfonic acid sodium salt to the sulfonyl fluoride. theballlab.com

One effective method involves the use of thionyl fluoride. nih.govtheballlab.com For instance, the synthesis of naphthylsulfonyl fluoride has been achieved in quantitative yield. theballlab.com While specific gram-scale procedures for this compound are not extensively detailed, the principles from related syntheses can be applied. Key factors for a successful gram-scale synthesis include precise control of reagent stoichiometry, reaction temperature, and time.

Another approach utilizes Xtalfluor-E®, a bench-stable solid, for the deoxyfluorination of sulfonic acids. nih.govresearchgate.nettheballlab.com This method is advantageous as it often proceeds under milder conditions and can be applied to both sulfonic acids and their sodium salts. theballlab.com A one-pot synthesis from sulfonates or sulfonic acids using cyanuric chloride and a fluoride source like potassium bifluoride (KHF₂) has also been developed, offering a facile cascade process under mild conditions. rsc.orgresearchgate.net

The table below outlines a representative synthetic method based on available data for analogous compounds.

Table 1: Synthetic Protocol for Naphthylsulfonyl Fluoride

Parameter Value
Starting Material Naphthalene-2-sulfonic acid sodium salt
Reagent Thionyl fluoride
Scale 0.5 mmol
Yield Quantitative (as per 19F NMR)

Data derived from studies on the synthesis of sulfonyl fluorides from sulfonic acid salts. theballlab.com

Purification and Isolation Techniques for this compound

Following synthesis, the isolation and purification of this compound are critical to obtaining a product of high purity. Standard laboratory techniques such as recrystallization and column chromatography are commonly employed for the purification of naphthalen-2-yl derivatives and related sulfonyl compounds. mdpi.comprepchem.com

Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility profile of the target compound and its impurities. For the closely related 2-naphthalenesulfonyl chloride, a mixture of benzene (B151609) and petroleum ether has been successfully used for recrystallization, yielding a colorless crystalline solid. prepchem.com In other cases involving naphthalen-2-yl derivatives, recrystallization from anhydrous ethanol (B145695) has proven effective. mdpi.com The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column chromatography is another powerful technique for purification, particularly for separating the desired product from reaction byproducts with similar solubility. mdpi.com The crude material is typically adsorbed onto a solid support like silica (B1680970) gel and then eluted with a suitable solvent system. nih.gov The selection of the eluent is optimized to achieve maximum separation. Thin-layer chromatography (TLC) is often used to monitor the progress of the purification. mdpi.com

Table 2: Purification Techniques for Naphthalen-2-yl Derivatives

Technique Details
Recrystallization Solvent System: Benzene/Petroleum Ether or Anhydrous Ethanol mdpi.comprepchem.com

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions Involving this compound

The SuFEx reaction, a concept revitalized and popularized by Sharpless and coworkers, leverages the unique stability and reactivity of the S(VI)-F bond. asu.edunih.gov This reaction allows for the reliable formation of robust linkages between molecules, with aryl fluorosulfates like this compound serving as key electrophilic partners. asu.edunih.gov The S(VI)-F bond, while generally stable, can be activated for exchange with various nucleophiles under specific conditions. thieme-connect.com

Lewis Acid-Catalyzed SuFEx Reactions of Aryl Fluorosulfates (Including Naphthalen-1-yl Sulfurofluoridate Analogues)

Recent advancements in SuFEx chemistry have focused on the use of catalysts to enhance reaction efficiency and broaden the substrate scope. Lewis acids have emerged as effective catalysts for activating S(VI) fluorides toward nucleophilic attack. nih.govacs.orgorganic-chemistry.org

Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2) has been identified as a particularly effective Lewis acid catalyst for SuFEx reactions. acs.orgnih.govacs.orgnih.gov In combination with a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), Ca(NTf2)2 promotes the reaction of aryl fluorosulfates with amines to form sulfamates in excellent yields, often at room temperature. acs.orgnih.gov This catalytic system has been shown to be effective for a diverse range of sulfamates derived from secondary amines and phenolic fluorosulfates. nih.gov For instance, the reaction of 4-cyanophenyl fluorosulfate with an amine in the presence of DABCO alone leads to significant side product formation; however, the addition of Ca(NTf2)2 completely rescues the transformation, affording the desired sulfamate (B1201201) in 98% yield. acs.orgnih.gov

The catalytic activity is not limited to Ca(NTf2)2; other metal Lewis acids have also demonstrated efficacy in promoting SuFEx reactions. nih.govacs.org For example, in the reaction of naphthalen-1-yl sulfurofluoridate with an amine, Ca(NTf2)2 proved to be the most effective catalyst, yielding the corresponding sulfamate in 50-61% yield. acs.org This catalytic approach represents a significant advancement, enabling the activation of less reactive S(VI) fluorides and expanding the synthetic utility of the SuFEx reaction. acs.orgnih.gov Preliminary mechanistic studies suggest that the Lewis acid activates the S(VI) fluoride, while the silylated amine acts as a fluoride scavenger, facilitating catalyst turnover. nih.govacs.org

Table 2: Lewis Acid-Catalyzed SuFEx Reaction of Naphthalen-1-yl Sulfurofluoridate

CatalystAmineProductYield (%)Reference
Ca(NTf2)2TMS-morpholineN-(Naphthalen-1-yloxy)sulfonylmorpholine61 acs.org
Ca(OTf)2TMS-morpholineN-(Naphthalen-1-yloxy)sulfonylmorpholine50-60 acs.org
LiNTf2TMS-morpholineN-(Naphthalen-1-yloxy)sulfonylmorpholine50-60 acs.org
Mechanistic Aspects of Lewis Acid Catalysis in SuFEx

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a click chemistry paradigm, leverages the high stability and selective reactivity of the S-F bond. acs.org While SuFEx reactions can proceed under various conditions, the use of Lewis acid catalysis has recently expanded their scope and efficiency. organic-chemistry.orgacs.org

In the context of this compound and other aryl fluorosulfates, Lewis acids facilitate the exchange of the fluoride atom with a nucleophile. organic-chemistry.orgacs.org A proposed mechanism involves the coordination of the Lewis acid to the fluorine atom of the sulfurofluoridate, which polarizes the S-F bond and increases the electrophilicity of the sulfur atom. This activation enables nucleophilic attack, leading to the displacement of the fluoride ion. acs.orgclaremont.edu

Recent studies have demonstrated the efficacy of metal Lewis acids, such as Ca(NTf2)2, in catalyzing the reaction of aryl fluorosulfates with silyl (B83357) amines to form sulfamates. organic-chemistry.orgacs.org The use of silyl amines is advantageous as the silicon atom acts as a fluoride trap, forming a stable Si-F bond and preventing the reverse reaction, which in turn promotes catalytic turnover. organic-chemistry.orgacs.orgclaremont.edu The reaction is successful with a variety of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides, highlighting the broad applicability of this Lewis acid-catalyzed approach. organic-chemistry.orgacs.org

SuFEx in Polymer and Material Science Research (Conceptual Integration)

The principles of SuFEx chemistry have significant implications for polymer and material science. The formation of highly stable sulfate (B86663) and sulfonate linkages through SuFEx reactions provides a powerful tool for creating novel polymers with unique properties. rsc.org

Conceptually, this compound can serve as a monomer or a building block in polymerization reactions. For instance, the polycondensation of bis(aryl fluorosulfates) with bis(aryl silyl ethers) can generate high-molecular-weight polysulfates. rsc.org This "silyl method" is advantageous as the only byproduct is a volatile fluorosilane, which can be easily removed. rsc.org The resulting polymers, containing the -SO2- backbone, can exhibit desirable thermal and chemical stability.

Furthermore, the functionalization of existing polymers with this compound via SuFEx click chemistry allows for the modification of material properties. rsc.org This late-stage functionalization can introduce new functionalities, such as fluorescence or altered solubility, into a polymer chain. The robust nature of the SuFEx reaction ensures high efficiency and selectivity, making it an attractive method for creating advanced materials. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Aryl fluorosulfates, including this compound, have gained prominence as effective electrophiles in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net They serve as less toxic and more atom-economical alternatives to traditional aryl halides and triflates. nih.govresearchgate.net

Esterification Reactions with Aryl Formates

An efficient method for the synthesis of esters involves the palladium-catalyzed carbonylation of aryl fluorosulfates with aryl formates. mdpi.comnih.gov This reaction proceeds without the need for an external source of carbon monoxide, as the aryl formate (B1220265) serves as the CO surrogate. core.ac.uknih.govrsc.org

Catalyst and Ligand Optimization for Ester Formation

The success of the palladium-catalyzed esterification of this compound with aryl formates is highly dependent on the choice of catalyst and ligand. mdpi.com Initial screenings of various transition metal catalysts revealed that palladium catalysts, such as Pd(OAc)2 and Pd(acac)2, are the most effective. mdpi.com

Ligand selection is also crucial for achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) and dppp (B1165662) (1,3-Bis(diphenylphosphino)propane), have been shown to be particularly effective in promoting the reaction. mdpi.com The optimization of reaction conditions typically involves screening different palladium sources, phosphine ligands, bases, and solvents to maximize the yield of the desired ester product. mdpi.com

Table 1: Optimization of Reaction Conditions for the Esterification of Phenyl Sulfurofluoridate with Phenyl Formate mdpi.com

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)2 (5)dppp (5)Et3N (2)DMF8065
2Pd(acac)2 (5)dppp (5)Et3N (2)DMF8073
3Pd(OAc)2 (5)XantPhos (5)Et3N (2)DMF8085
4Pd(OAc)2 (5)XantPhos (5)K2CO3 (2)DMF8055
5PdCl2 (5)XantPhos (5)Et3N (2)DMF8078

Reaction conditions: Phenyl sulfurofluoridate (0.5 mmol), phenyl formate (1.0 mmol), catalyst, ligand, and base in solvent (2 mL) for 12 h.

Substrate Scope and Functional Group Tolerance

The palladium-catalyzed esterification of aryl fluorosulfates with aryl formates exhibits a broad substrate scope and good functional group tolerance. mdpi.comnih.govresearchgate.net Various aryl fluorosulfates bearing either electron-donating or electron-withdrawing substituents can be successfully coupled with a range of aryl formates. mdpi.com

Notably, functional groups such as nitro, cyano, methylsulfonyl, trifluoromethoxy, fluoro, chloro, and methoxy (B1213986) are well-tolerated under the reaction conditions. mdpi.comresearchgate.net This wide functional group compatibility makes this method highly valuable for the synthesis of complex molecules and for late-stage functionalization. mdpi.com For instance, the reaction has been successfully applied to substrates derived from naturally occurring molecules like estrone (B1671321) and pterostilbene. mdpi.com However, sterically hindered substrates, such as 2,6-dimethylphenyl fluorosulfate, may not yield the desired product. mdpi.com

Table 2: Substrate Scope of the Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Phenyl Formate mdpi.com

Aryl FluorosulfateProductYield (%)
Phenyl sulfurofluoridatePhenyl benzoate85
4-Methoxyphenyl sulfurofluoridate4-Methoxyphenyl benzoate82
4-Chlorophenyl sulfurofluoridate4-Chlorophenyl benzoate78
4-Nitrophenyl sulfurofluoridate4-Nitrophenyl benzoate75
This compound Naphthalen-2-yl benzoate 80 mdpi.com

Reaction conditions: Aryl fluorosulfate (0.5 mmol), phenyl formate (1.0 mmol), Pd(OAc)2 (5 mol%), XantPhos (5 mol%), and Et3N (1.0 mmol) in anhydrous DMF (2 mL) at 80 °C for 12 h.

Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates with Organoboron Reagents

The Suzuki–Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. youtube.comrsc.orgyoutube.com Aryl fluorosulfates, including this compound, have been successfully employed as electrophilic partners in Suzuki–Miyaura reactions with organoboron reagents, such as boronic acids and their esters. nih.govsemanticscholar.org

This transformation provides a powerful method for the synthesis of biaryls. nih.govsemanticscholar.org The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govsemanticscholar.org An early report demonstrated the coupling of various aryl fluorosulfates with arylboronic acids in water, an environmentally benign solvent, using a Pd(OAc)2/Et3N catalytic system. nih.gov

The reaction tolerates a wide range of functional groups on both the aryl fluorosulfate and the organoboron reagent. semanticscholar.org Both electron-rich and electron-poor arylboronic acids are suitable coupling partners. nih.gov It has been noted that aryl fluorosulfates can provide better yields in Suzuki–Miyaura reactions compared to other electrophiles like aryl halides and triflates under identical conditions. semanticscholar.org The versatility of this reaction makes it a valuable tool for the synthesis of complex organic molecules. nih.govclaremont.edu

Other Transition Metal-Catalyzed Transformations

Beyond the well-established Suzuki, Stille, and Sonogashira couplings, the sulfurofluoridate moiety is amenable to other types of transition metal-catalyzed transformations. Research has demonstrated that aryl fluorosulfates, the class of compounds to which this compound belongs, can participate in palladium-catalyzed esterification reactions.

In a notable example, this compound can be transformed into naphthalen-2-yl benzoate. This reaction is efficiently catalyzed by a palladium complex. An investigation into various transition metal catalysts, including iron(III), cobalt(II), manganese(III), chromium(III), and nickel(II), found that palladium(II) acetylacetonate (B107027) (Pd(acac)₂) was the superior catalyst for this type of esterification, providing the desired product in high yield. nih.gov The reaction proceeds by coupling the aryl fluorosulfate with an aryl formate in the presence of a phosphine ligand and a base. nih.gov

A specific instance of this transformation is detailed in the table below, showcasing the synthesis of naphthalen-2-yl benzoate.

Table 1: Palladium-Catalyzed Esterification of this compound

Reactant A Reactant B Catalyst Ligand Base Solvent Temperature Yield Product

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

The sulfur(VI) atom in this compound is an electrophilic center and is susceptible to attack by nucleophiles. Nucleophilic substitution at tetrahedral sulfur centers can occur through different mechanistic pathways. nih.gov The two primary mechanisms considered are the concerted Sₙ2-type reaction and a stepwise addition-elimination (A-E) pathway. nih.gov

In a concerted Sₙ2 mechanism, the nucleophile attacks the sulfur atom as the leaving group (in this case, the fluoride ion) departs simultaneously, proceeding through a single transition state. This process typically results in an inversion of the stereochemical configuration at the sulfur center. nih.gov

Alternatively, the stepwise addition-elimination (A-E) mechanism involves the initial attack of the nucleophile to form a high-coordinate sulfur intermediate, often a trigonal bipyramidal (TBP) species. nih.gov This intermediate then collapses by expelling the leaving group to form the final product. Theoretical studies using density functional theory (DFT) on analogous sulfinate esters suggest that this stepwise A-E mechanism is often the favored pathway for nucleophilic substitution at a sulfur center. nih.gov The formation of a transient TBP intermediate can also lead to an inversion of configuration, provided that its decomposition is faster than any pseudorotation process. nih.gov

While specific kinetic studies on this compound are not extensively detailed in the literature, the general principles of nucleophilic substitution at sulfonyl halides provide a strong framework for predicting its reactivity with various nucleophiles such as alkoxides, amines, and water (hydrolysis).

Radical Pathways and Single Electron Transfer Processes (Contextual)

While ionic pathways, such as transition metal-catalyzed cross-couplings and nucleophilic substitutions, represent the most documented reactivity for aryl sulfurofluoridates, the potential for radical pathways exists contextually. The aromatic naphthalene (B1677914) moiety, combined with the electron-withdrawing sulfurofluoridate group, could potentially engage in single electron transfer (SET) processes under specific conditions, such as photochemical or electrochemical stimulation.

However, specific research detailing radical-based transformations initiated from this compound is not prominently featured in the reviewed scientific literature. Such pathways remain a subject for further investigation to fully elucidate the complete reactivity profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. oregonstate.edu The naphthalene ring system contains seven protons, and due to the C2-substitution, none are chemically equivalent, leading to seven distinct resonance signals. The electron-withdrawing nature of the sulfurofluoridate (-SO₂F) group causes a deshielding effect, shifting the signals of nearby protons to a lower field (higher ppm values). ucl.ac.uk

Protons on the same ring as the substituent (H1, H3, H4) are more affected than those on the unsubstituted ring. The proton at the H1 position, being ortho to the substituent, is expected to be the most deshielded. The coupling patterns are complex, with protons exhibiting ortho, meta, and para couplings, resulting in a series of doublets, triplets, and doublet of doublets. organicchemistrydata.org For example, in related 2-substituted naphthalene derivatives, protons H1 and H3 appear as doublets, while H8 often appears as a doublet of doublets due to coupling with adjacent protons. mdpi.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-18.0 - 8.5d
H-37.8 - 8.2d
H-47.6 - 7.9t
H-5, H-87.8 - 8.1m
H-6, H-77.4 - 7.7m

Note: This is an illustrative table based on general principles and data from related naphthalene derivatives. mdpi.comnih.govdoaj.org Actual values may vary. d=doublet, t=triplet, m=multiplet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are expected for the ten carbon atoms of the naphthalene ring, as they are all chemically non-equivalent. oregonstate.edu The carbon atom directly bonded to the sulfurofluoridate group (C-2) will experience the strongest deshielding effect and appear at the lowest field among the ring carbons. Quaternary carbons (C-2, C-4a, C-8a) typically show weaker signals. oregonstate.edu The chemical shifts for aromatic carbons generally fall within the 120-170 ppm range. nih.govoregonstate.edu The assignments can be definitively confirmed using two-dimensional NMR techniques like HMQC and HMBC, which correlate carbon signals with their attached protons. bas.bg

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-1~128
C-2>145
C-3~122
C-4~129
C-4a~132
C-5~127
C-6~127
C-7~128
C-8~129
C-8a~135

Note: This is an illustrative table based on general principles and data from related naphthalene nih.govdoaj.orgucsb.edu and fluorinated aromatic compounds. marquette.edu Actual values may vary.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance corresponding to the fluorine atom in the sulfurofluoridate group. The chemical shift of this signal provides direct evidence for the S-F bond. In related aryl sulfonyl fluorides, the ¹⁹F signal typically appears in a characteristic region, often significantly downfield from common fluorine standards like CFCl₃. For example, sulfuryl fluoride (SO₂F₂) has a chemical shift of +37.4 ppm. spectrabase.com The precise chemical shift for this compound would be influenced by the electronic effects of the naphthalene ring system. The absence of coupling to other fluorine or phosphorus nuclei would result in a sharp singlet, confirming the presence of a single, isolated fluorine environment attached to the sulfur atom. cdnsciencepub.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is dominated by the strong absorptions of the sulfurofluoridate group. The key diagnostic peaks are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear at high frequencies due to the electronegativity of the attached oxygen and fluorine atoms. slideshare.net Another crucial vibration is the S-F bond stretch. In addition, characteristic absorptions from the naphthalene ring, such as C=C aromatic stretching and C-H bending vibrations, will be present. youtube.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the naphthalene ring.
Aromatic C=C Stretch1650 - 1450Stretching vibrations within the aromatic rings.
S=O Asymmetric Stretch1450 - 1400Strong absorption from the sulfonyl group.
S=O Symmetric Stretch1250 - 1200Strong absorption from the sulfonyl group.
S-F Stretch900 - 800Stretching of the sulfur-fluorine bond. nih.gov
C-H Out-of-Plane Bend900 - 675Bending vibrations characteristic of the substitution pattern on the aromatic ring.

Note: This table is based on established IR correlation charts and data for sulfonyl halides and aromatic compounds. slideshare.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement of its molecular ion. nih.gov For this compound (C₁₀H₇FO₂S), HRMS can determine the mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the theoretical value.

The calculated monoisotopic mass of this compound is approximately 226.0103 Da. An experimental HRMS measurement matching this value would provide strong evidence for the molecular formula C₁₀H₇FO₂S, ruling out other potential formulas with the same nominal mass. d-nb.info The fragmentation pattern observed in the mass spectrum can also offer further structural information.

X-ray Crystallography of Related Derivatives for Solid-State Structure Elucidation (If Applicable to Derivatives)

From such studies, the geometry around the sulfur atom in the sulfurofluoridate group is expected to be distorted tetrahedral. The S=O bond lengths would be significantly shorter than the S-C and S-F single bonds, reflecting their double-bond character. The bond angles around the sulfur atom would deviate from the ideal tetrahedral angle of 109.5° due to the different steric and electronic requirements of the oxygen, fluorine, and naphthalene substituents. Analysis of these derivatives provides a reliable model for the molecular geometry of this compound.

Theoretical and Computational Studies of Naphthalen 2 Yl Sulfurofluoridate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the electronic structure of naphthalen-2-yl sulfurofluoridate. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential, which are fundamental to understanding its reactivity.

Key electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting its behavior in chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. It provides information about the charge distribution on individual atoms and the nature of the bonding within the molecule. For this compound, NBO analysis reveals the electrophilic nature of the sulfur atom in the sulfurofluoridate group, which is a key factor in its susceptibility to nucleophilic attack in SuFEx reactions.

Table 1: Calculated Electronic Properties of this compound

PropertyValueMethod/Basis Set
HOMO Energy-7.85 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.23 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap6.62 eVB3LYP/6-311++G(d,p)
Dipole Moment4.52 DB3LYP/6-311++G(d,p)

Note: The data in this table is illustrative and based on typical values for similar aromatic sulfonyl fluorides. Actual values may vary based on the specific computational methods and basis sets employed.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful methodology for mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For this compound, this is particularly important for understanding its participation in SuFEx reactions.

The central feature of a reaction mechanism is the transition state (TS), which represents the highest energy point along the reaction coordinate. Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction.

For the SuFEx reaction of this compound with a nucleophile (e.g., a phenol (B47542) or an amine), computational methods can locate the transition state structure. This typically involves the formation of a pentacoordinate sulfur intermediate. The geometry of the TS provides insights into the steric and electronic factors that govern the reaction rate. For instance, the angle of approach of the nucleophile and the bond lengths of the forming and breaking bonds in the TS are critical parameters.

SuFEx reactions are often accelerated by catalysts, such as tertiary amines or bifluoride salts. nih.gov Computational modeling can be used to compare the energy profiles of the catalyzed and uncatalyzed reaction pathways.

In the absence of a catalyst, the reaction of this compound with a nucleophile may proceed through a high-energy transition state, resulting in a slow reaction rate. A catalyst can provide an alternative reaction pathway with a lower activation energy. For example, a Lewis base catalyst can activate the nucleophile, making it more reactive towards the electrophilic sulfur center. Computational studies can quantify the reduction in the activation barrier provided by the catalyst, thereby explaining its efficacy.

Table 2: Illustrative Energy Barriers for the SuFEx Reaction of this compound with Phenol

PathwayActivation Energy (kcal/mol)
Uncatalyzed25.8
Catalyzed (Triethylamine)15.2

Note: The data in this table is for illustrative purposes to demonstrate the typical effect of a catalyst on the activation energy of a SuFEx reaction.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Computational methods are invaluable for conducting systematic structure-reactivity relationship (SAR) studies. By modifying the structure of this compound in silico and calculating the resulting changes in reactivity, a deeper understanding of the key structural determinants of its behavior can be achieved.

For instance, the effect of substituents on the naphthalene (B1677914) ring on the reactivity of the sulfurofluoridate group can be investigated. Electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic system, which in turn influences the electrophilicity of the sulfur atom. Computational SAR studies can quantify these effects by calculating properties such as the partial charge on the sulfur atom and the activation energy for the SuFEx reaction for a series of substituted analogues. This information is crucial for the rational design of new SuFEx reagents with tailored reactivity.

Molecular Dynamics Simulations (If Applicable)

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations can be particularly useful for understanding the behavior of this compound in solution and its interactions with other molecules, including solvents and biological macromolecules.

An MD simulation of this compound in a solvent box (e.g., water or an organic solvent) can reveal information about its solvation structure and conformational dynamics. For example, it can show how solvent molecules arrange themselves around the solute and how the naphthalene ring and the sulfurofluoridate group move and rotate over time.

In the context of its application in chemical biology, MD simulations could be used to study the interaction of this compound with a protein binding site. nih.gov This can provide insights into the binding mode and the specific interactions (e.g., hydrogen bonds, van der Waals contacts) that stabilize the complex, which is crucial for the design of targeted covalent inhibitors. nih.gov

Advanced Applications and Prospective Research Avenues in Chemical Synthesis

Naphthalen-2-yl Sulfurofluoridate as a Building Block for Complex Molecular Architectures

This compound serves as a key connective hub in the assembly of intricate molecular structures, primarily through the principles of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. nih.govmonash.edu SuFEx chemistry leverages the exceptional stability of the S(VI)-F bond, which is resistant to oxidation, reduction, and strong acids, yet can be selectively activated to react with nucleophiles. nih.gov This latent reactivity makes aryl fluorosulfates like the naphthalene (B1677914) derivative ideal for reliably and efficiently forging new bonds in complex synthetic sequences. nih.govresearchgate.net

The fluorosulfate (B1228806) moiety (-OSO₂F) acts as a versatile and highly efficient leaving group, comparable to triflates, making this compound a powerful electrophilic partner in a multitude of cross-coupling reactions. researchgate.netrsc.org This has been exploited in the synthesis of highly functionalized biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. rsc.orgnih.govnih.gov For instance, palladium-catalyzed cross-coupling reactions can link the naphthalene core to other aromatic systems, creating complex, three-dimensional architectures. rsc.org The reliability and broad functional group tolerance of these reactions allow for the modular construction of diverse molecular frameworks. acs.org

Furthermore, the naphthalene scaffold itself is a prevalent feature in biologically active compounds and functional materials. nih.govuva.nl Using this compound as a starting point allows chemists to introduce this valuable core into larger molecules. An example includes the synthesis of biaryl sultams through visible-light-promoted reactions, demonstrating its utility in creating novel heterocyclic systems. rsc.org

Role in the Design and Synthesis of Chemically Modified Naphthalene-Based Structures for Research Purposes

The distinct chemical properties of the fluorosulfate group make this compound an excellent precursor for creating libraries of modified naphthalene structures for research, particularly in medicinal chemistry and chemical biology.

The fluorosulfate group is an outstanding platform for scaffold diversification due to its chemoselective reactivity. enamine.net It can serve as a robust connecting point or as an excellent leaving group in various transformations, allowing chemists to append a wide range of other functional groups to the naphthalene core. researchgate.netenamine.net This versatility enables the systematic modification of a parent structure to explore structure-activity relationships (SAR).

Key diversification strategies include:

Cross-Coupling Reactions: As a superior alternative to organic halides or triflates, this compound can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netrsc.org

SuFEx Reactions: The fluorosulfate can react with a variety of nucleophiles, such as phenols and amines, to form stable sulfate (B86663) or sulfamate (B1201201) linkages. researchgate.netacs.org This has been successfully applied in solid-phase synthesis to generate libraries of potential drug candidates, such as histone deacetylase (HDAC) inhibitors. acs.org

Chemical Probe Development: The context-dependent reactivity of the fluorosulfate group with specific amino acid residues (like tyrosine, lysine, and serine) has been harnessed to design chemical probes. nih.gov By attaching a clickable handle to a naphthalene-based fluorosulfate, researchers can create tools for "inverse drug discovery" to identify novel protein targets in complex biological systems. nih.gov

Table 1: Scaffold Diversification Reactions with this compound

Reaction TypeCoupling Partner/NucleophileResulting Linkage/StructurePurpose
Suzuki Coupling Aryl Boronic Acids/EstersC-C (Biaryl)Construction of complex aromatic systems
Buchwald-Hartwig Amines, AnilinesC-N (Arylamine)Introduction of nitrogen-containing groups
Carbonylation Carbon Monoxide (or surrogate)C-C=O (Aryl Ketone/Ester)Synthesis of carbonyl derivatives
SuFEx Ligation Phenols, AlcoholsC-O-SO₂-O-C (Sulfate)Creation of stable linkers for polymers/bioconjugation
SuFEx Ligation AminesC-O-SO₂-N (Sulfamate)Synthesis of bioactive compounds and probes

This compound is not only a building block but also a precursor for creating new reagents and stable intermediates. Aryl fluorosulfates are generally stable, crystalline solids that are easier to handle than the gaseous sulfuryl fluoride (SO₂F₂) often used to prepare them. nih.govresearchgate.net

One significant development is the creation of solid, shelf-stable reagents that act as donors of the "-SO₂F" group, circumventing the need to handle hazardous gases like SO₂F₂. researchgate.netacs.org For example, fluorosulfuryl imidazolium (B1220033) triflate salts have been developed as highly reactive and selective fluorosulfating agents. researchgate.net While not naphthalene-based themselves, the principles behind their development are directly applicable to the broader class of sulfurofluoridate chemistry.

The stability of the aryl fluorosulfate group allows it to be carried through multiple synthetic steps before its reactivity is finally harnessed. This makes it a valuable intermediate in multi-step syntheses, where sensitive functional groups might not tolerate the conditions required for its initial formation. sigmaaldrich.com

Continuous Flow Synthesis Methods Involving Aryl Sulfurofluoridates

The synthesis of aryl sulfurofluoridates, including the naphthalene derivative, traditionally involves handling sulfuryl fluoride (SO₂F₂), a toxic and difficult-to-dose gas. nih.govuva.nl This has been a barrier to their widespread adoption. Continuous flow chemistry offers a powerful solution to these challenges by enhancing safety, efficiency, and scalability. uva.nl

Researchers have developed modular flow platforms that generate SO₂F₂ on-demand in one reactor and immediately consume it in a second reactor where it is mixed with a phenol (B47542) (like 2-naphthol). uva.nl This approach offers several key advantages:

Enhanced Safety: The on-demand generation minimizes the amount of hazardous gas present at any given time, and the entire process is contained within the flow system. nih.govuva.nl

Precise Stoichiometric Control: Flow reactors allow for the precise dosing of the gas, leading to improved reaction efficiency and reduced side products. uva.nl

Rapid Reaction Times: The high surface-area-to-volume ratio in microreactors accelerates heat and mass transfer, dramatically reducing reaction times from hours to minutes. uva.nl

Scalability: The process can be scaled up by running the flow system for longer periods or by parallelizing reactors, facilitating larger-scale production.

This technology has been successfully applied to synthesize a diverse set of fluorosulfates and sulfamoyl fluorides, including those derived from complex, biorelevant molecules, peptides, and proteins. uva.nl The integration of flow chemistry makes the synthesis of reagents like this compound more practical and accessible to the broader synthetic community. nih.gov

Integration into Automated Synthesis Platforms

The robustness and reliability of SuFEx chemistry make it highly amenable to automation. Automated synthesis platforms, which combine robotics with computer-controlled reactors and analysis tools, are revolutionizing chemical research by enabling high-throughput experimentation (HTE). nih.govdigitellinc.com

Integrating the synthesis and reaction of this compound into these platforms can accelerate the discovery of new materials and drug candidates. A robotic system could perform the following tasks:

Synthesize this compound using an integrated flow chemistry module. nih.gov

Dispense the resulting solution into a 96-well plate or similar array.

Add a diverse set of coupling partners or nucleophiles to each well to perform parallel synthesis of a large library of naphthalene derivatives. nih.gov

Monitor the reactions in real-time and perform automated work-up and purification.

The use of artificial intelligence (AI) and machine learning algorithms can further enhance this process. nih.govyoutube.com An AI could plan synthetic routes, optimize reaction conditions based on real-time data from the platform, and predict the properties of the resulting molecules. nih.govnih.gov This combination of SuFEx chemistry, flow synthesis, and robotic platforms creates a powerful, autonomous system for rapidly exploring vast areas of chemical space. youtube.com

Future Directions in Fundamental Research on Sulfurofluoridate Chemistry

The field of sulfurofluoridate chemistry, with this compound as a representative compound, is poised for significant growth. Several key research avenues are emerging:

Expansion of the SuFEx Toolbox: Research will continue to focus on developing new reagents and catalysts to broaden the scope and utility of SuFEx reactions. researchgate.net This includes creating novel solid SO₂F₂ surrogates that are safer and more efficient, as well as discovering new catalysts that can promote reactions under even milder conditions. acs.org

Novel Applications in Materials Science: The stability of the polysulfate and polysulfonate linkages formed via SuFEx makes them ideal for creating high-performance polymers. researchgate.net Future work will likely explore the synthesis of novel naphthalene-containing polymers with unique optical or electronic properties.

Advanced Bioconjugation Techniques: The ability to selectively target specific amino acid residues makes fluorosulfates powerful tools for bioconjugation. nih.gov Future research will likely focus on developing more sophisticated probes for mapping protein interactions and for creating antibody-drug conjugates with precisely controlled linkages.

Integration with AI and Data-Driven Science: The combination of HTE, automated synthesis, and AI will be crucial. nih.gov Data-driven models will help predict the reactivity and properties of new sulfurofluoridate-based compounds and optimize complex reaction networks, accelerating the pace of discovery in both medicine and materials. nih.gov

Sustainable Chemistry Approaches: A continued push towards greener synthetic methods will drive innovation. This includes the further development of flow chemistry protocols and the use of more environmentally benign solvents and catalysts for reactions involving sulfurofluoridates. nih.gov

Q & A

Q. How to validate synthetic pathways using cheminformatics?

  • Methodological Answer : Curate reaction data in SciFinder or Reaxys , then apply retrosynthesis algorithms (ASKCOS) to identify optimal routes. Validate with PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.